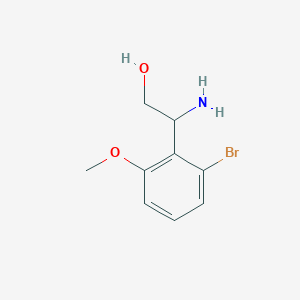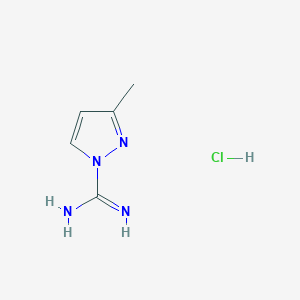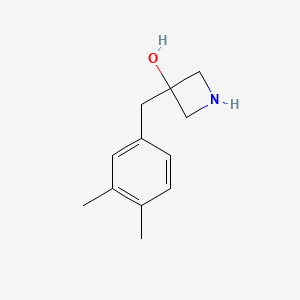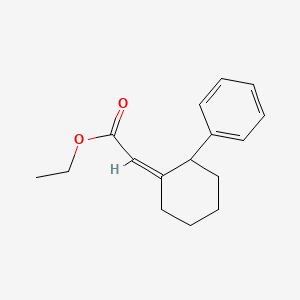
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 g/mol . This compound is characterized by the presence of an amino group, a bromo substituent, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxyphenylacetic acid followed by amination and reduction steps. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-amino-2-(2-methoxyphenyl)ethan-1-ol.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted phenyl ethanols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and bromo groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol: Similar structure with a chloro substituent instead of bromo.
2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol: Similar structure with the methoxy group at the 4-position instead of the 6-position.
2-Amino-2-(2-bromo-6-hydroxyphenyl)ethan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
2-amino-2-(2-bromo-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3 |
Clave InChI |
CZEVQFURMFATFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)Br)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B13555119.png)



![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)


